Trodusquemine
Overview
Description
Trodusquemine is an aminosterol, specifically a polyamine steroid conjugate, known for its broad-spectrum antimicrobial activity and numerous regenerative, neuroprotective, anti-atherosclerotic, antitumor, antiangiogenic, antiobesity, and anxiolytic properties . It is a spermine metabolite of cholesterol, structurally similar to squalamine, which features a spermidine moiety instead of spermine .
Mechanism of Action
Target of Action
Trodusquemine, also known as MSI-1436, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key metabolic enzyme associated with insulin resistance and cellular metabolic malfunctions . It also interacts with Sodium-dependent dopamine and noradrenaline transporters .
Mode of Action
This compound is a spermine metabolite of cholesterol that possibly acts on the paraventricular nucleus in the hypothalamus . It suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss . This compound enhances insulin sensitivity through inhibition of PTP1B centrally and peripherally . It also acts as a dopamine and norepinephrine reuptake inhibitor, an ion transport modulator, and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression .
Biochemical Pathways
This compound affects several biochemical pathways. It mitigates ER stress by downregulating the expression of IRE1, ATF6, and PERK transcripts, all key ER stress sensors . It also inhibits the XBP1 splicing, thus reducing its UPR-associated transcriptional activity . Furthermore, it promotes mitochondrial dynamics by modulating mitochondria quantity and morphotype, and increasing the expression of PINK1, MFN1, and MFN2 .
Pharmacokinetics
It is known to be a safe, bioavailable compound that has even entered clinical trials .
Result of Action
This compound has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It promotes cell entry into the cell cycle and protects them from apoptosis by regulating mitochondrial dynamics and biogenesis . It also increases glucose uptake and protects cells from stress by reorganizing their morphological architecture .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipotoxic conditions . For instance, under lipotoxic conditions, it has shown to enhance glucose uptake by increasing the expression of SIRT1, which is associated with liver insulin sensitivity .
Biochemical Analysis
Biochemical Properties
Trodusquemine is a non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1 μmol/L . Inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter (IC 50 0.4 μmol/L) and norepinephrine transporter (IC 50 0.7 μmol/L) .
Cellular Effects
This compound has been shown to have various effects on cells. It suppresses appetite, promotes weight loss, and rescues hyperglycemia in genetic mouse models of obesity and diabetes . Other effects of this compound include amelioration of the metabolic syndrome in mouse models of insulin resistance , correction of hepatic steatosis in ob/ob mice , and reversal of atherosclerosis in LDLR knock-out mice .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter and norepinephrine transporter .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as promoting weight loss and rescuing hyperglycemia in genetic mouse models of obesity and diabetes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress appetite, promote weight loss, and rescue hyperglycemia in genetic mouse models of obesity and diabetes
Metabolic Pathways
This compound is involved in the metabolic pathway related to the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose
Transport and Distribution
It is known that this compound demonstrates affinity for the dopamine transporter and norepinephrine transporter .
Subcellular Localization
It is known that this compound inhibits PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trodusquemine is synthesized through a series of chemical reactions starting from cholesterol. The steroid ring consists of a cholestane with a hydroxyl group at C-7 and a sulfate group at C-24. Spermine is conjugated to the steroid moiety at C-3 . The synthetic route involves the protection of amino and alcohol groups, followed by alkylation, reductive amination, and catalytic hydrogenolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Trodusquemine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include chlorobutanol, 1,3-diaminopropane, and 3-ketocholesterol . Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired chemical transformations.
Major Products
The major products formed from the reactions involving this compound include various derivatives and analogs with modified functional groups. These products are often evaluated for their biological activity and potential therapeutic applications.
Scientific Research Applications
Trodusquemine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminosterol chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in cellular processes, including protein misfolding and aggregation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, diabetes, obesity, and cancer
Industry: Utilized in the development of new drugs and therapeutic formulations.
Comparison with Similar Compounds
Similar Compounds
Squalamine: Another aminosterol with a spermidine moiety instead of spermine.
Ceragenins: Synthetic analogs of cationic steroid antibiotics.
Uniqueness
Trodusquemine is unique due to its broad-spectrum activity and multiple therapeutic properties. Its ability to inhibit PTP1B and modulate various cellular processes makes it a promising candidate for treating a wide range of diseases .
Properties
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-FWJXURDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317590 | |
Record name | Trodusquemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression. | |
Record name | Trodusquemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
186139-09-3 | |
Record name | Trodusquemine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trodusquemine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trodusquemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trodusquemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRODUSQUEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Trodusquemine and how does it work?
A: this compound, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []
Q2: How does this compound's inhibition of PTP1B translate to its observed therapeutic effects?
A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]
Q3: What is the significance of this compound being an allosteric inhibitor of PTP1B?
A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]
Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with this compound?
A: Research suggests that this compound possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show this compound can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: this compound has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates this compound may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest this compound may stimulate the regeneration of heart and other tissues. []
Q5: What is known about the structure of this compound?
A: this compound is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []
Q6: How does the structure of this compound relate to its activity?
A: While detailed structure-activity relationship (SAR) studies for this compound are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]
Q7: How does this compound interact with cell membranes?
A: this compound has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]
Q8: How does the membrane interaction of this compound contribute to its neuroprotective effects?
A: Studies suggest that this compound can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]
Q9: What are the implications of this compound's ability to cross the blood-brain barrier?
A: this compound's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]
Q10: What is known about the pharmacokinetics of this compound?
A: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently being investigated in preclinical and clinical studies. [, ]
Q11: Have any clinical trials been conducted with this compound?
A: Yes, this compound has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.
Q12: What is the current status of this compound as a potential therapeutic agent?
A: this compound is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]
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